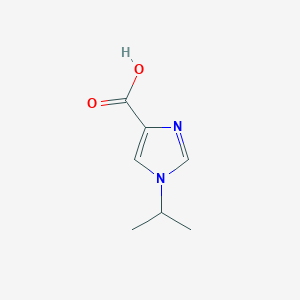

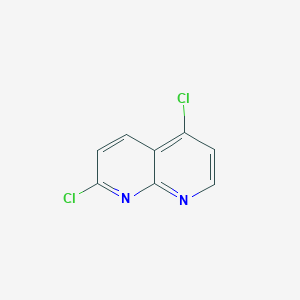

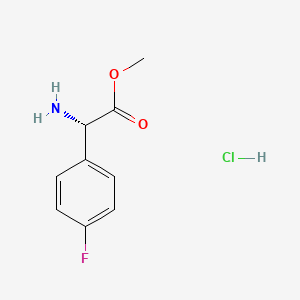

![molecular formula C6H2Br2ClN3 B3030619 3,8-二溴-6-氯咪唑并[1,2-b]哒嗪 CAS No. 933035-31-5](/img/structure/B3030619.png)

3,8-二溴-6-氯咪唑并[1,2-b]哒嗪

描述

The compound "3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine" is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds have garnered interest due to their significant pharmaceutical importance, particularly in medicinal chemistry. Imidazo[1,2-b]pyridazines are known for their diverse biological activities, including anti-inflammatory and anxiolytic properties, as well as their potential in central nervous system (CNS) applications .

Synthesis Analysis

The synthesis of related imidazo[1,2-b]pyridazine compounds typically involves multi-step reactions starting from various substituted pyridazines. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and chloroamine T . Similarly, the synthesis of 3-nitro-6-propoxyimidazo[1,2-b]pyridazine involved the use of 6-chloro-3-nitroimidazo[1,2-b]pyridazine as a starting material . These methods highlight the versatility and reactivity of the imidazo[1,2-b]pyridazine scaffold in chemical synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS), with the definitive structure being determined by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also employed to compare theoretical and experimental values, providing insights into the electronic properties of the molecules, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions, including amination, which has been demonstrated to proceed efficiently with a variety of primary and secondary alkylamines. This reaction is facilitated by cesium fluoride (CsF) and benzyltriethylammonium chloride (BnNEt3Cl) in dimethyl sulfoxide (DMSO) at elevated temperatures, yielding C-6 aminated products with high yields and using less toxic fluoride sources .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. For example, the presence of substituents such as chloro, methoxy, and bromo groups can affect the compound's binding affinity to biological targets, such as rat brain membranes in the case of CNS activity studies . The intermolecular interactions, including hydrogen bonding and halogen interactions, contribute to the stability and crystalline packing of these molecules, as evidenced by Hirshfeld surface analysis and energy framework studies .

科学研究应用

直接芳基化和合成

- 3,8-二溴-6-氯咪唑并[1,2-b]哒嗪衍生物的一个重要应用涉及直接分子间 C-H 芳基化。Akkaoui 等人(2010 年)成功地利用微波辅助工艺合成了各种 3-(杂)芳基咪唑并[1,2-b]哒嗪,显示了氯基对反应条件的耐受性并产生了一系列取代的化合物 (Akkaoui 等人,2010)。

与苯二氮卓受体的相互作用

- Barlin 等人(1997 年)探索了 3-酰氨基甲基-6-(氯和碘)-2-(取代苯基)-咪唑并[1,2-b]哒嗪,发现这些化合物对线粒体苯二氮卓受体的选择性高于中枢受体。一种特定的衍生物显示出高选择性,表明在受体相互作用研究中具有潜力 (Barlin 等人,1997)。

三芳基衍生物和结构分析

- Kolos 等人(1998 年)报道了 2-氨基-4,5,7-三芳基咪唑并[1,5-b]哒嗪的合成,进一步证明了咪唑并[1,2-b]哒嗪衍生物在合成方面的可能性。通过 X 射线衍射进行的结构测定提供了对这些化合物的分子构型的详细见解 (Kolos 等人,1998)。

光电子能谱

- Kovač 等人(1980 年)利用光电子能谱分析了咪唑并[1,2-b]哒嗪衍生物。这项研究对于了解这些化合物的电子结构和相互作用至关重要,进一步促进了它们在各个领域的潜在应用 (Kovač 等人,1980)。

VEGFR-2 激酶抑制活性

- Ishimoto 等人(2013 年)的研究涉及合成 6-醚化咪唑并[1,2-b]哒嗪-2-胺衍生物,具有作为血管内皮生长因子受体 (VEGFR) 2 激酶抑制剂的潜在活性。这说明了在肿瘤学或血管生成相关疾病中的潜在治疗应用 (Ishimoto 等人,2013)。

碘催化的硫化

- Hiebel 和 Berteina-Raboin(2015 年)展示了咪唑并[1,2-b]哒嗪的碘催化硫化,提供了一种形成 3-芳基硫代咪唑杂环的方法。绿色化学中的这种无金属方法突出了这些化合物在可持续化学合成中的多功能性 (Hiebel 和 Berteina-Raboin,2015)。

抗病毒活性

- Galtier 等人(2003 年)合成了 3-芳基烷基-硫代甲基咪唑并[1,2-b]哒嗪衍生物并检查了它们的抗病毒活性。某些衍生物对人类巨细胞病毒和水痘-带状疱疹病毒复制显示出有效的抑制作用,表明在抗病毒药物开发中的潜在应用 (Galtier 等人,2003)。

安全和危害

作用机制

Target of Action

Similar compounds like 3-bromoimidazo[1,2-b]pyridazine have been used in the preparation of ponatinib, a tyrosine kinase inhibitor (tki) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play pivotal roles in the regulation of cell division and differentiation .

Mode of Action

Tyrosine kinase inhibitors block the action of tyrosine kinases, preventing the activation of growth factor receptors and the subsequent signal transduction pathways, thereby inhibiting cell division and proliferation .

Biochemical Pathways

These pathways play crucial roles in cell signaling, growth, and differentiation .

Result of Action

If it acts similarly to ponatinib, it might inhibit the activation of growth factor receptors, thereby inhibiting cell division and proliferation .

属性

IUPAC Name |

3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClN3/c7-3-1-5(9)11-12-4(8)2-10-6(3)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKXOFBISSTBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2N=C1Cl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660006 | |

| Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |

CAS RN |

933035-31-5 | |

| Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

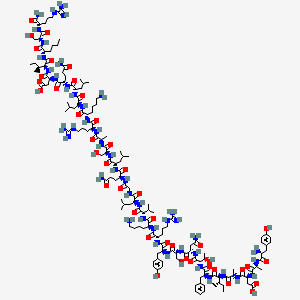

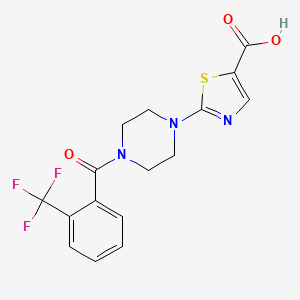

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)